molecular formula C13H16N2O3S B6991334 N-[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]prop-2-enamide

N-[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]prop-2-enamide

Cat. No.: B6991334
M. Wt: 280.34 g/mol
InChI Key: OEHSTBPJDDVPNG-UHFFFAOYSA-N
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Description

N-[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]prop-2-enamide is a compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. These compounds have sulfur at the first position and nitrogen at the third position, which enhances their pharmacological properties .

Properties

IUPAC Name

N-[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-13(16)14-12-6-3-5-11(9-12)10-15-7-4-8-19(15,17)18/h2-3,5-6,9H,1,4,7-8,10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHSTBPJDDVPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)CN2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]prop-2-enamide involves several steps. One common method is the multicomponent reaction, which is known for its efficiency in producing high yields and purity. This method often involves the use of click chemistry, nano-catalysis, and green chemistry approaches to improve selectivity and pharmacokinetic activity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness.

Chemical Reactions Analysis

N-[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]prop-2-enamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .

Scientific Research Applications

N-[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and anticancer agent. Its diverse biological properties make it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of N-[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]prop-2-enamide involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring enhances its ability to interact with biological targets, leading to its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]prop-2-enamide can be compared with other thiazolidine derivatives, such as N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide. While both compounds share the thiazolidine core, their unique substituents confer different pharmacological properties and applications. The presence of the prop-2-enamide group in this compound may contribute to its unique biological activities .

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